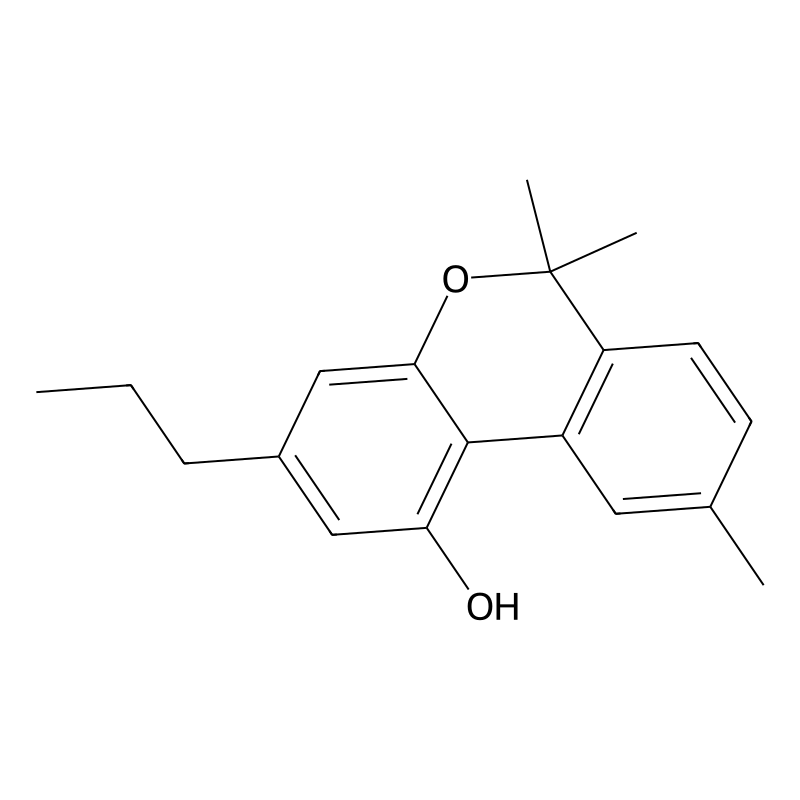Cannabivarin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Cannabivarin, also known as cannabivarol, is a non-psychoactive cannabinoid found in the cannabis plant, specifically in minor amounts within Cannabis sativa. Its chemical formula is C19H22O2, and it is an analog of cannabinol, differing by a shortened side chain. Cannabivarin does not produce the euphoric effects commonly associated with tetrahydrocannabinol, making it a compound of interest for therapeutic applications without the psychoactive side effects .
The mechanism of action of CBV is still being explored. While non-psychoactive, CBV may exert its effects through various pathways, including:
- Cannabinoid receptor interaction: Although not directly binding to the CB1 receptor (the primary target of THC), CBV may interact with other cannabinoid receptors or influence their activity indirectly.
- Enzyme inhibition: CBV may inhibit certain enzymes, such as fatty acid amide hydrolase (FAAH), which could have various downstream effects.
Current limitations
More research is needed to elucidate the specific mechanisms by which CBV exerts its biological effects.
- Toxicity: Studies suggest that CBV has low inherent toxicity.
- Safety considerations: As with any novel compound, caution is warranted until more safety data becomes available.
Antibacterial Properties
Studies suggest CBV may possess antibacterial properties. A 2019 study published in the journal "Frontiers in Microbiology" found that CBV exhibited activity against various Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) []. This research suggests CBV could potentially be explored as a novel treatment for antibiotic-resistant bacterial infections.
Metabolic Regulation
CBV has shown potential in regulating metabolism. A 2020 study published in "Molecular and Cellular Biochemistry" found that CBV treatment in mice improved glucose tolerance and insulin sensitivity, suggesting potential benefits for managing type 2 diabetes []. Further research is needed to confirm these findings in human studies.
Neuroprotective Effects
CBV's potential neuroprotective properties are also being explored. A 2013 study published in the journal "Life Sciences" found that CBV protected against neurodegeneration in a mouse model of Alzheimer's disease []. These findings suggest CBV could be a potential candidate for further research in neurodegenerative diseases.
Anti-inflammatory Properties
CBV's anti-inflammatory properties are another area of interest. A 2016 study published in "British Journal of Pharmacology" found that CBV inhibited the production of inflammatory mediators in immune cells []. This research suggests CBV could be explored for treating inflammatory conditions like arthritis and inflammatory bowel disease.
Additional Areas of Research
Beyond the mentioned areas, CBV is being investigated for its potential applications in treating:
The biosynthesis of cannabivarin differs from that of other cannabinoids. Unlike tetrahydrocannabinol and cannabidiol, which derive from cannabigerolic acid, cannabivarin originates from geranyl pyrophosphate and divarinolic acid. This unique pathway leads to the formation of cannabigerovarin acid, which subsequently converts to tetrahydrocannabivarin carboxylic acid through enzymatic action before decarboxylation produces the active form of cannabivarin .
Cannabivarin is being explored for various applications due to its non-psychoactive nature. Potential therapeutic uses include:
- Cancer Treatment: Investigated for its cytotoxic effects on bladder cancer cells.
- Antiviral Properties: Research indicates possible interactions with receptors relevant to viral infections.
- Metabolic Regulation: May play a role in managing conditions like obesity and diabetes by influencing metabolic pathways .
Cannabivarin shares similarities with several other cannabinoids but is unique in its structure and potential applications. Below is a comparison with notable cannabinoids:
| Compound | Structure | Psychoactive Effects | Unique Properties |
|---|---|---|---|
| Tetrahydrocannabinol | C21H30O2 | Yes | Strong psychoactive effects; analgesic properties |
| Cannabidiol | C21H30O2 | No | Anti-inflammatory; neuroprotective effects |
| Cannabinol | C21H26O2 | No | Mild psychoactive effects; sedative properties |
| Tetrahydrocannabivarin | C19H26O2 | Yes (at high doses) | Appetite suppression; glycemic control |
| Cannabivarin | C19H22O2 | No | Low binding affinity; potential antiviral properties |
Cannabivarin stands out due to its non-psychoactive nature and emerging research suggesting potential therapeutic benefits without the euphoric side effects associated with tetrahydrocannabinol. Its unique biosynthetic pathway also differentiates it from other cannabinoids, highlighting its potential as a subject for further pharmacological studies .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Other CAS
Wikipedia
Citronellal







